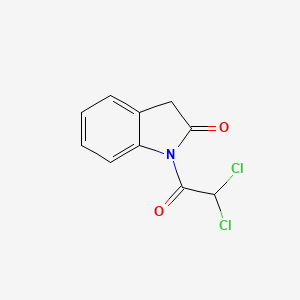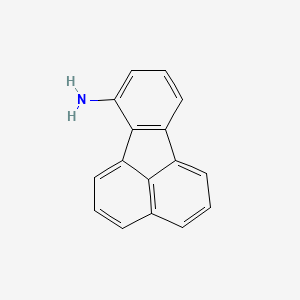
7-Aminofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Aminofluoranthene is an organic compound with the molecular formula C16H11N It is a derivative of fluoranthene, which is a polycyclic aromatic hydrocarbon The compound is characterized by the presence of an amino group (-NH2) attached to the seventh position of the fluoranthene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminofluoranthene typically involves the nitration of fluoranthene followed by reduction. One common method is the nitration of fluoranthene to produce 7-nitrofluoranthene, which is then reduced to this compound using reducing agents such as tin and hydrochloric acid . Another method involves the bromination of 3-acetamidofluoranthene followed by hydrolysis and deamination to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Aminofluoranthene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: Electrophilic substitution reactions can occur at various positions on the fluoranthene ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as tin and hydrochloric acid are used for the reduction of nitro groups to amino groups.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted fluoranthenes, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Aminofluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Aminofluoranthene involves its interaction with various molecular targets and pathways. The amino group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Aminofluoranthene
- 2-Aminofluoranthene
- 3-Nitrofluoranthene
- 2-Nitrofluoranthene
Comparison
7-Aminofluoranthene is unique due to the position of the amino group on the fluoranthene ring. This positional difference can significantly influence the chemical reactivity and biological activity of the compound. For example, 3-Aminofluoranthene and 2-Aminofluoranthene have different reactivity patterns and biological effects compared to this compound .
Eigenschaften
CAS-Nummer |
13177-27-0 |
|---|---|
Molekularformel |
C16H11N |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
fluoranthen-7-amine |
InChI |
InChI=1S/C16H11N/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H,17H2 |
InChI-Schlüssel |
AECDQNMVIJWYBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



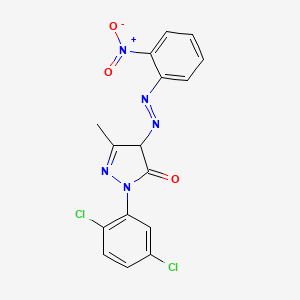


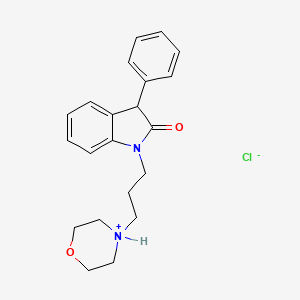
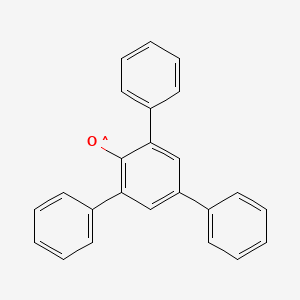
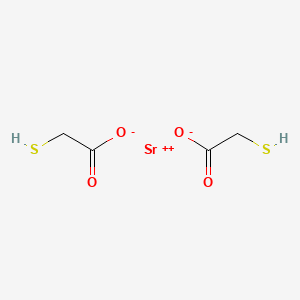

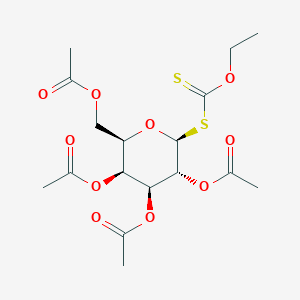
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
